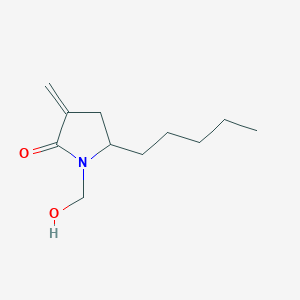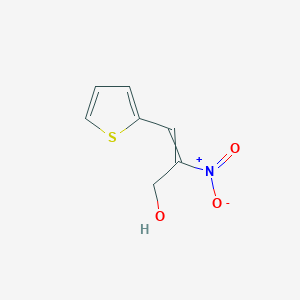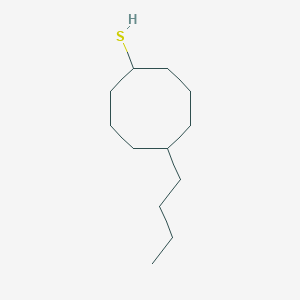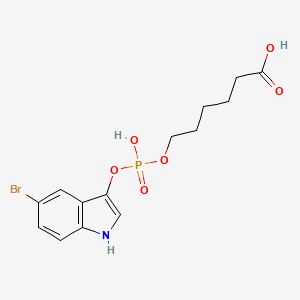![molecular formula C15H20N2O4 B14202825 2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate CAS No. 835627-60-6](/img/structure/B14202825.png)
2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate is an organic compound with the molecular formula C13H17NO4 This compound is characterized by the presence of an acetamido group, a methylphenyl group, and an acetylamino group, all linked to an ethyl acetate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate can be achieved through a multi-step process involving the acylation of 2-acetamido-4-methylphenol followed by esterification. The reaction typically involves the following steps:
Acylation: 2-Acetamido-4-methylphenol is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acylated intermediate.
Esterification: The acylated intermediate is then reacted with ethyl acetate in the presence of an acid catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can further optimize the production process.
化学反応の分析
Types of Reactions
2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can undergo reduction reactions, particularly at the acetamido and acetylamino groups, to form the corresponding amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for the reduction reactions.
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Hydrolysis: The major products are 2-acetamido-4-methylphenol and ethyl acetate.
Reduction: The major products are the corresponding amines, such as 2-amino-4-methylphenol.
Substitution: The major products depend on the specific substitution reaction, such as nitro, sulfonyl, or halogenated derivatives of the original compound.
科学的研究の応用
2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of 2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of prostaglandins, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate can be compared with other similar compounds, such as:
Paracetamol (Acetaminophen): This compound also contains an acetamido group and is widely used as an analgesic and antipyretic. this compound has a different structure and may exhibit distinct biological activities.
N-Acetyl-4-methylphenylalanine: This compound is structurally similar but contains an amino acid moiety, which imparts different chemical and biological properties.
特性
CAS番号 |
835627-60-6 |
|---|---|
分子式 |
C15H20N2O4 |
分子量 |
292.33 g/mol |
IUPAC名 |
2-(2-acetamido-N-acetyl-4-methylanilino)ethyl acetate |
InChI |
InChI=1S/C15H20N2O4/c1-10-5-6-15(14(9-10)16-11(2)18)17(12(3)19)7-8-21-13(4)20/h5-6,9H,7-8H2,1-4H3,(H,16,18) |
InChIキー |
HMBIXSHGBDWBOV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N(CCOC(=O)C)C(=O)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Hexadecylamino)methyl]-2-methoxyphenol](/img/structure/B14202749.png)



![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)

![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)





![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)

